molecular formula C15H16N2O4S2 B2701036 N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide CAS No. 895453-22-2

N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide

Cat. No.: B2701036
CAS No.: 895453-22-2
M. Wt: 352.42
InChI Key: LXERZSHWVXURDY-UHFFFAOYSA-N
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Description

N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. Thiophene derivatives are recognized for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with tosylacetamide under specific conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired thiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-tosylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes like CTP synthetase, affecting DNA and RNA biosynthesis . This inhibition can lead to the disruption of cellular processes and exhibit antimicrobial or anticancer effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-10-3-5-11(6-4-10)23(20,21)9-13(18)17-15-12(7-8-22-15)14(19)16-2/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXERZSHWVXURDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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